

# Unveiling the Cross-Reactivity Profile of DB-0646, a Multi-Kinase Degradator

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## Compound of Interest

Compound Name: DB-0646

Cat. No.: B10823933

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the multi-kinase degrader **DB-0646**, focusing on its cross-reactivity with other kinases. The information presented herein is based on quantitative experimental data to aid researchers in evaluating its suitability for their studies.

**DB-0646** is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of multiple kinases. Understanding its selectivity is crucial for interpreting experimental results and anticipating potential off-target effects.

## Quantitative Analysis of Kinase Degradation by DB-0646

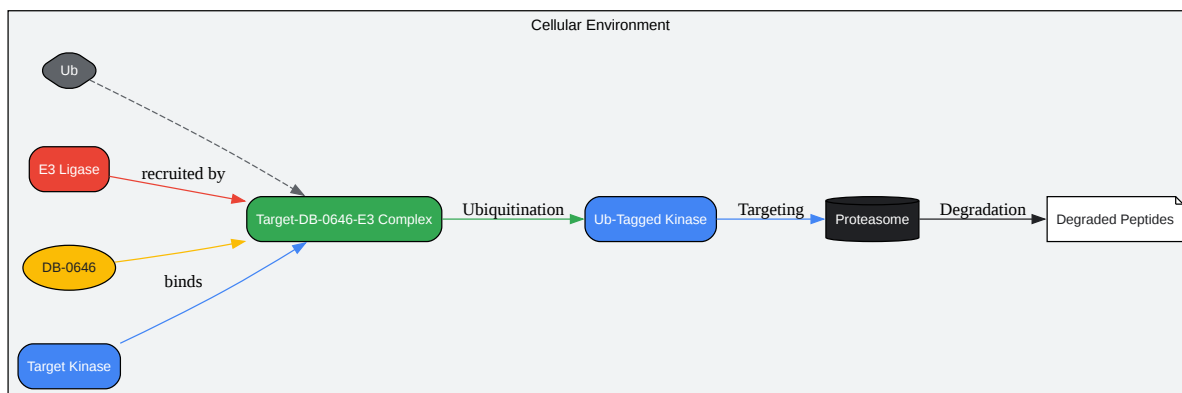
A pivotal study by Donovan et al. (2020) utilized a chemo-proteomic approach to map the "degradable kinome" and extensively characterized the activity of **DB-0646**. The following table summarizes the key kinases significantly degraded by **DB-0646** in MOLT-4 cells, as identified in this study. The data represents the percentage of degradation of the respective kinases upon treatment with **DB-0646**.

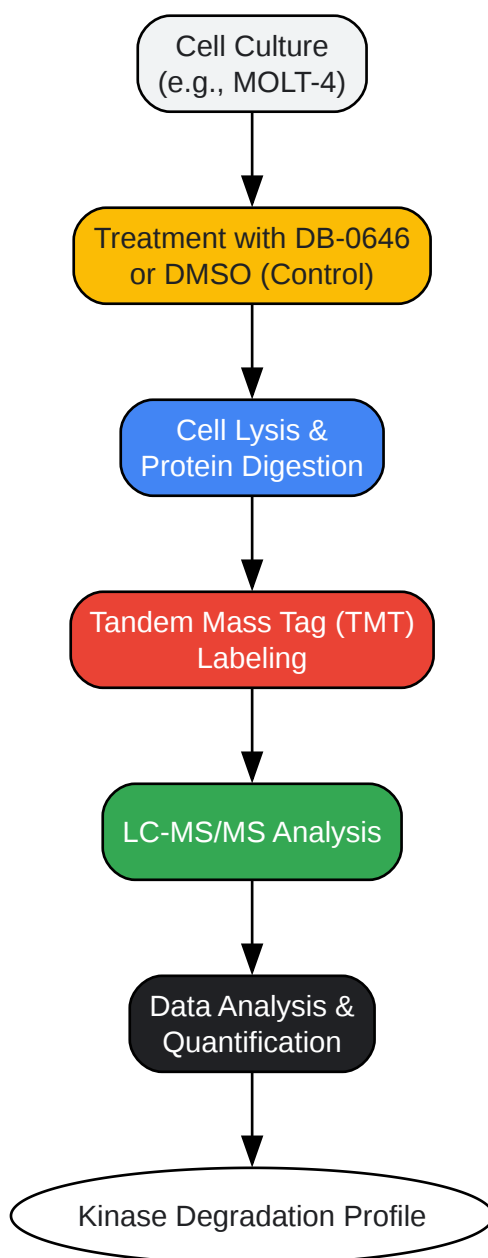
Kinase Target	Percentage Degradation (%)	Kinase Family
GCK	58%	NKL
CSNK1E	>50%	CK1
CSNK1D	>50%	CK1
CDK17	>50%	CMGC
IRAK1	>50%	TKL
...additional kinases	...data	...family

Note: This table is a representative sample of the data presented in Donovan et al., 2020. For a complete list of affected kinases and detailed quantitative data, readers are encouraged to consult the supplementary materials of the original publication.

## Mechanism of Action: PROTAC-Mediated Degradation

**DB-0646** functions as a PROTAC, a heterobifunctional molecule that recruits a target kinase to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome. This mechanism is distinct from traditional kinase inhibitors that only block the kinase's activity.





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